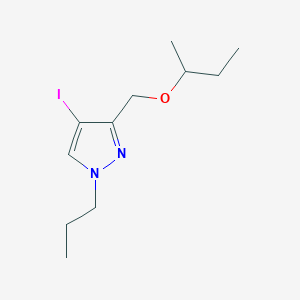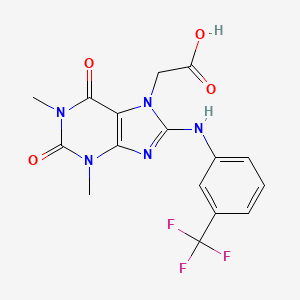
1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide, also known as Nifurtimox, is a nitrofuran derivative that has been used as an antiprotozoal drug for the treatment of Chagas disease and sleeping sickness. This compound was first synthesized in 1965 by Bayer AG, and since then, it has been extensively studied for its pharmacological properties and therapeutic potential.
Wirkmechanismus
The mechanism of action of 1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) that cause oxidative damage to cellular components, leading to parasite death. 1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is activated by nitroreductases, which are enzymes present in the target parasites but not in mammalian cells. The resulting ROS cause DNA damage, lipid peroxidation, and protein oxidation, leading to parasite death.
Biochemical and Physiological Effects:
1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects, including inhibition of DNA synthesis, induction of apoptosis, and modulation of immune responses. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is its broad-spectrum antiprotozoal activity, which makes it a valuable tool for studying the biology and pathology of parasitic diseases. However, its use is limited by its toxicity and low selectivity for target parasites, which can lead to adverse effects in mammalian cells. In addition, the high cost of synthesis and purification of 1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide can be a limiting factor for its widespread use in research.
Zukünftige Richtungen
Despite its limitations, 1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide remains a valuable tool for studying the mechanisms of action of nitrofuran derivatives and their potential therapeutic applications. Future research should focus on developing more selective and less toxic derivatives of 1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide that can be used as effective treatments for parasitic diseases. In addition, further studies are needed to elucidate the precise mechanisms of action of 1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide and to identify potential drug targets for the development of new antiprotozoal agents.
Synthesemethoden
The synthesis of 1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide involves the reaction of 5-nitrofurfural with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with piperidine-4-carboxylic acid to yield 1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide. The overall synthesis process is a multi-step reaction that requires careful control of reaction conditions and purification steps to obtain high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide has been widely used as a research tool to study the mechanisms of action of nitrofuran derivatives and their potential therapeutic applications. It has been shown to have potent antiprotozoal activity against Trypanosoma cruzi and Trypanosoma brucei, the causative agents of Chagas disease and sleeping sickness, respectively. In addition, 1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide has been investigated for its potential anticancer and antiviral properties.
Eigenschaften
IUPAC Name |
1-(5-nitrofuran-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S/c19-12(16-14-15-5-8-24-14)9-3-6-17(7-4-9)13(20)10-1-2-11(23-10)18(21)22/h1-2,5,8-9H,3-4,6-7H2,(H,15,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVVLUKSVAPVOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)benzoate](/img/structure/B2396581.png)
![N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide](/img/structure/B2396582.png)

![Methyl 4-(((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2396585.png)
![7-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)-3-phenyl-4H-chromen-4-one](/img/structure/B2396588.png)
![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2396590.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2396591.png)
![N-(3-chlorophenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide](/img/structure/B2396593.png)


![Methyl 4-[({5-[5-(acetylamino)-3-methylisoxazol-4-yl]-2-methylphenyl}sulfonyl)amino]benzoate](/img/structure/B2396599.png)
